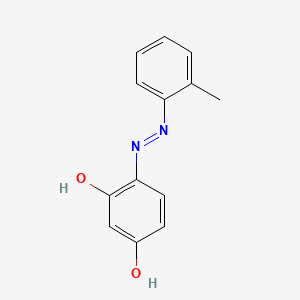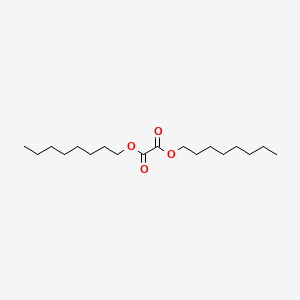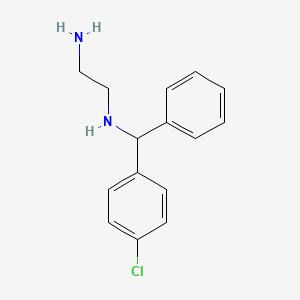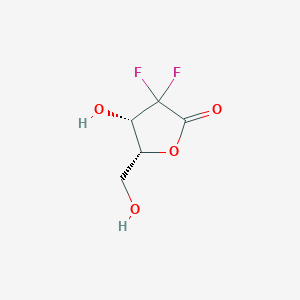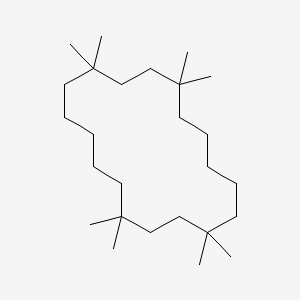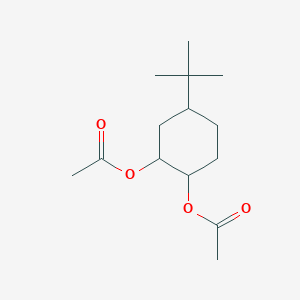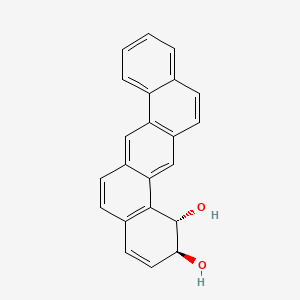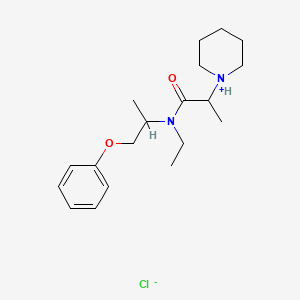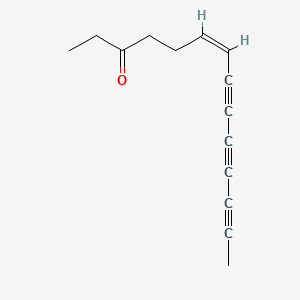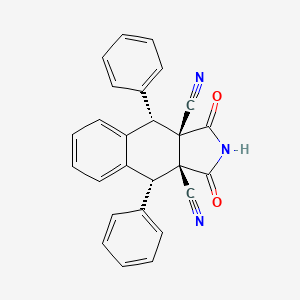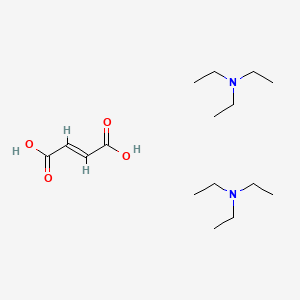
2,2'-Dithiobis(4-tert-butylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(4-tert-butylphenol) is an organic compound with the molecular formula C20H26O2S2. It is characterized by the presence of two tert-butylphenol groups linked by a disulfide bond. This compound is known for its antioxidant properties and is used in various industrial applications, including as a stabilizer in polymers and plastics .
Vorbereitungsmethoden
The synthesis of 2,2’-Dithiobis(4-tert-butylphenol) typically involves the reaction of 4-tert-butylphenol with sulfur or sulfur-containing reagents under controlled conditions. One common method includes the use of hydrogen peroxide and sulfuric acid as catalysts to facilitate the formation of the disulfide bond . Industrial production methods often employ high-pressure and high-temperature conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
2,2’-Dithiobis(4-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as alkylation or acylation, to form ethers or esters.
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, sodium borohydride, and various alkylating or acylating agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(4-tert-butylphenol) involves its antioxidant properties. The compound can neutralize free radicals and reduce the production of reactive oxygen species, thereby preventing oxidative damage to cells and materials. In biological systems, it disrupts cellular redox homeostasis, leading to cell death in microbial and cancer cells . The molecular targets include cellular membranes, enzymes involved in oxidative stress responses, and signaling pathways related to apoptosis .
Vergleich Mit ähnlichen Verbindungen
2,2’-Dithiobis(4-tert-butylphenol) can be compared with other similar compounds, such as:
2,4-Di-tert-butylphenol: Another antioxidant with similar stabilizing properties but different structural features.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics, known for its effectiveness in preventing oxidation.
2,6-Di-tert-butylphenol: Similar in structure but with different substitution patterns, affecting its reactivity and applications
The uniqueness of 2,2’-Dithiobis(4-tert-butylphenol) lies in its disulfide linkage, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
19614-80-3 |
|---|---|
Molekularformel |
C20H26O2S2 |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
4-tert-butyl-2-[(5-tert-butyl-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C20H26O2S2/c1-19(2,3)13-7-9-15(21)17(11-13)23-24-18-12-14(20(4,5)6)8-10-16(18)22/h7-12,21-22H,1-6H3 |
InChI-Schlüssel |
RCJCYNBHXJMNSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
